molecular formula C7H9N5 B1385177 3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine CAS No. 1239479-70-9

3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine

Cat. No.: B1385177
CAS No.: 1239479-70-9
M. Wt: 163.18 g/mol
InChI Key: JNKUJBTVENGRTR-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C7H9N5 and its molecular weight is 163.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. For instance, this compound can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Additionally, it can impact cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. This binding can result in enzyme inhibition or activation, depending on the specific target and context. For instance, this compound can inhibit the activity of certain kinases, thereby affecting signal transduction pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to gradual degradation and reduced efficacy . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as enhancing metabolic activity and promoting cell survival . At higher doses, it can exhibit toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . For example, it has been shown to interact with enzymes involved in glycolysis and the citric acid cycle, thereby affecting energy production and cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . Additionally, binding proteins can facilitate its distribution within tissues, influencing its localization and accumulation . These transport and distribution mechanisms are critical for determining the compound’s bioavailability and efficacy in biological systems .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity .

Properties

IUPAC Name

3-imidazol-1-yl-5-methyl-1H-pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-5-6(8)7(11-10-5)12-3-2-9-4-12/h2-4H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKUJBTVENGRTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N2C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651275
Record name 3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239479-70-9
Record name 3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine
Reactant of Route 2
3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine
Reactant of Route 3
3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine
Reactant of Route 4
3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine
Reactant of Route 5
3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine
Reactant of Route 6
3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.